molecular formula C17H26N2O3S B5688070 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide

Cat. No. B5688070
M. Wt: 338.5 g/mol
InChI Key: PVSGOLYWRUVIPV-UHFFFAOYSA-N
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Description

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide, also known as TASP-039, is a novel small molecule that has been developed as an anti-inflammatory agent. It has shown promise in treating a variety of inflammatory conditions, including sepsis, acute lung injury, and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide is not fully understood, but it is believed to work by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), as well as reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide is that it has shown promise in treating a variety of inflammatory conditions, making it a potentially useful tool for researchers studying the immune system and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide. One area of interest is in understanding its mechanism of action more fully, which may help to identify other potential targets for anti-inflammatory drugs. Additionally, further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other anti-inflammatory agents. Finally, researchers may also investigate the potential of 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide as a treatment for other conditions, such as autoimmune diseases and cancer.

Synthesis Methods

The synthesis of 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide involves several steps, including the reaction of piperidine with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting product with 2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethylamine. The final product is obtained through a series of purification steps.

Scientific Research Applications

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide has been the subject of several scientific studies, which have demonstrated its potential as an anti-inflammatory agent. In animal models, 4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide has been shown to reduce inflammation and improve survival in sepsis, as well as reduce lung injury in acute respiratory distress syndrome. It has also been shown to have potential as a treatment for inflammatory bowel disease.

properties

IUPAC Name

4-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-6-9-19(10-7-14)23(20,21)18-13-15-8-11-22-17-5-3-2-4-16(17)12-15/h2-5,14-15,18H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSGOLYWRUVIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)piperidine-1-sulfonamide

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